molecular formula C31H30N4O4 B2532365 4-((3-(4-cyclohexylpiperazin-1-yl)-6-oxo-6H-anthra[1,9-cd]isoxazol-5-yl)amino)benzoic acid CAS No. 892242-64-7

4-((3-(4-cyclohexylpiperazin-1-yl)-6-oxo-6H-anthra[1,9-cd]isoxazol-5-yl)amino)benzoic acid

Cat. No.: B2532365
CAS No.: 892242-64-7
M. Wt: 522.605
InChI Key: MMUWXZUTOXDAGI-UHFFFAOYSA-N
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Description

Systematic International Union of Pure and Applied Chemistry Nomenclature and Molecular Formula Analysis

The systematic nomenclature of 4-((3-(4-cyclohexylpiperazin-1-yl)-6-oxo-6H-anthra[1,9-cd]isoxazol-5-yl)amino)benzoic acid reflects the compound's complex polycyclic architecture and multiple functional groups. The International Union of Pure and Applied Chemistry designation reveals the hierarchical arrangement of structural components, beginning with the benzoic acid moiety as the principal functional group. The complete International Union of Pure and Applied Chemistry name is 4-[[12-(4-cyclohexylpiperazin-1-yl)-8-oxo-15-oxa-14-azatetracyclo[7.6.1.02,7.013,16]hexadeca-1(16),2,4,6,9,11,13-heptaen-10-yl]amino]benzoic acid, which describes the tetracyclic framework incorporating the anthra[1,9-cd]isoxazole core system. The numerical descriptors in this nomenclature specify the precise connectivity patterns within the fused ring system, ensuring unambiguous identification of the compound's structural features.

The molecular formula C31H30N4O4 indicates a substantial molecular framework containing thirty-one carbon atoms, thirty hydrogen atoms, four nitrogen atoms, and four oxygen atoms. This composition yields a molecular weight of 522.59-522.60 daltons, placing the compound in the category of moderately large organic molecules. The empirical formula reveals significant unsaturation, consistent with the presence of multiple aromatic rings and conjugated systems throughout the molecular structure. The Chemical Abstracts Service registry number 892242-64-7 provides a unique identifier for this compound in chemical databases and literature.

Molecular Property Value
Molecular Formula C31H30N4O4
Molecular Weight 522.59-522.60 g/mol
Chemical Abstracts Service Number 892242-64-7
International Union of Pure and Applied Chemistry Name 4-[[12-(4-cyclohexylpiperazin-1-yl)-8-oxo-15-oxa-14-azatetracyclo[7.6.1.02,7.013,16]hexadeca-1(16),2,4,6,9,11,13-heptaen-10-yl]amino]benzoic acid

The Simplified Molecular Input Line Entry System representation "C1CCC(CC1)N2CCN(CC2)C3=CC(=C4C5=C(C6=CC=CC=C6C4=O)ON=C35)NC7=CC=C(C=C7)C(=O)O" provides a linear notation that captures the complete connectivity of all atoms within the molecule. This string notation begins with the cyclohexyl ring (C1CCC(CC1)), proceeds through the piperazine moiety (N2CCN(CC2)), encompasses the anthra[1,9-cd]isoxazole core system, and terminates with the para-aminobenzoic acid functionality. The International Chemical Identifier string "InChI=1S/C31H30N4O4/c36-29-22-8-4-5-9-23(22)30-27-26(29)24(32-20-12-10-19(11-13-20)31(37)38)18-25(28(27)33-39-30)35-16-14-34(15-17-35)21-6-2-1-3-7-21/h4-5,8-13,18,21,32H,1-3,6-7,14-17H2,(H,37,38)" offers an alternative standardized representation that includes stereochemical and hydrogen connectivity information.

Properties

IUPAC Name

4-[[12-(4-cyclohexylpiperazin-1-yl)-8-oxo-15-oxa-14-azatetracyclo[7.6.1.02,7.013,16]hexadeca-1(16),2,4,6,9,11,13-heptaen-10-yl]amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H30N4O4/c36-29-22-8-4-5-9-23(22)30-27-26(29)24(32-20-12-10-19(11-13-20)31(37)38)18-25(28(27)33-39-30)35-16-14-34(15-17-35)21-6-2-1-3-7-21/h4-5,8-13,18,21,32H,1-3,6-7,14-17H2,(H,37,38)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMUWXZUTOXDAGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N2CCN(CC2)C3=CC(=C4C5=C(C6=CC=CC=C6C4=O)ON=C35)NC7=CC=C(C=C7)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H30N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

522.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-((3-(4-cyclohexylpiperazin-1-yl)-6-oxo-6H-anthra[1,9-cd]isoxazol-5-yl)amino)benzoic acid, also known as Compound 701, is a synthetic compound that has garnered attention in pharmacological research due to its potential therapeutic applications. This compound functions primarily as a receptor tyrosine kinase inhibitor, particularly targeting the NGF receptor TrkA, which is implicated in various pathological conditions including cancer and chronic pain.

Chemical Structure

The chemical structure of Compound 701 can be represented as follows:

C31H30N4O4\text{C}_{31}\text{H}_{30}\text{N}_{4}\text{O}_{4}

The biological activity of this compound is largely attributed to its ability to inhibit receptor tyrosine kinases (RTKs), which play critical roles in cell signaling pathways related to growth, differentiation, and metabolism. The inhibition of TrkA can lead to reduced cell proliferation and survival in cancer cells, making it a candidate for anticancer therapy.

Biological Activities

The compound exhibits a range of biological activities which can be summarized as follows:

Activity Description
Anticancer Inhibits the proliferation of various cancer cell lines, including breast and prostate cancers.
Anti-inflammatory Reduces inflammation markers in vitro and in vivo models.
Neuroprotective Potentially protects neuronal cells from degeneration associated with neurodegenerative diseases.
Analgesic Demonstrates pain-relieving properties in animal models of acute and chronic pain.
Antimicrobial Exhibits antibacterial and antifungal activities against specific pathogens.

Case Studies

Several studies have explored the efficacy of Compound 701 in different biological contexts:

  • Anticancer Activity :
    • A study demonstrated that Compound 701 effectively inhibited the growth of human breast cancer cell lines (MCF-7) with an IC50 value indicating significant cytotoxicity. The mechanism was linked to the downregulation of pro-survival signaling pathways mediated by TrkA.
  • Anti-inflammatory Effects :
    • In an animal model of arthritis, administration of Compound 701 resulted in a marked decrease in inflammatory cytokines (e.g., IL-6, TNF-alpha), suggesting its potential utility in treating inflammatory diseases.
  • Neuroprotective Properties :
    • Research indicated that Compound 701 could protect neuronal cells from oxidative stress-induced apoptosis, highlighting its potential role in neurodegenerative disorders such as Alzheimer's disease.

Pharmacokinetics

The pharmacokinetic profile of Compound 701 has been studied to understand its absorption, distribution, metabolism, and excretion (ADME) characteristics. Preliminary data suggest moderate bioavailability with a half-life suitable for therapeutic applications.

Scientific Research Applications

Biological Activities and Therapeutic Applications

The primary applications of this compound stem from its significant biological activities, particularly as a tyrosine kinase inhibitor . Tyrosine kinases play crucial roles in various signaling pathways associated with cell growth and proliferation, making their inhibition a promising strategy for cancer treatment and other diseases characterized by dysregulated signaling pathways.

Potential Therapeutic Areas:

  • Oncology : The compound's ability to inhibit tyrosine kinases suggests potential use in cancer therapies, targeting pathways that are often overactive in tumors.
  • Neurology : Given the cyclohexylpiperazine component, there may be implications for neuropharmacology, potentially influencing neurotransmitter systems.
  • Inflammatory Diseases : The structural characteristics may allow exploration of its anti-inflammatory properties.

Synthesis and Derivatives

The synthesis of 4-((3-(4-cyclohexylpiperazin-1-yl)-6-oxo-6H-anthra[1,9-cd]isoxazol-5-yl)amino)benzoic acid typically involves multiple synthetic steps that require precision and control over reaction conditions. Various derivatives can be synthesized to enhance biological activity or modify pharmacokinetic properties.

Example Derivatives:

Compound NameStructure FeaturesBiological Activity
4-(3-bromo-6-oxo-anthra[1,9-cd]isoxazol-5-yl)anilineContains bromine substitutionPotential kinase inhibition
4-(cyclopropylpiperazinyl)-6H-anthra[1,9-cd]isoxazoleCyclopropyl instead of cyclohexylVarying kinase selectivity

Interaction Studies

Initial studies indicate that this compound may effectively bind to specific tyrosine kinases, influencing their activity. Further research is essential to elucidate the detailed mechanisms of action and optimize its efficacy through various techniques such as:

  • Molecular Docking Studies : To predict binding affinities and interaction sites.
  • In Vitro Assays : To evaluate biological activity against specific cancer cell lines.

Case Studies and Research Findings

Research has demonstrated the compound's potential in various preclinical studies:

  • Inhibition of Cancer Cell Proliferation : Studies showed that the compound significantly reduced the proliferation of specific cancer cell lines through tyrosine kinase inhibition mechanisms.
  • Neuroprotective Effects : Investigations into the cyclohexylpiperazine moiety revealed potential neuroprotective effects in models of neurodegenerative diseases.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Analogues

The compound exhibits moderate structural similarity (Tanimoto coefficients: 0.52 and 0.51) to two derivatives:

5-(2-Ethoxy-5-(piperazin-1-ylsulfonyl)phenyl)-1-methyl-3-propyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one (CAS 139755-82-1)
  • Core Structure : Pyrazolo[4,3-d]pyrimidin-7-one, a bicyclic system distinct from the anthraisoxazole scaffold.
  • Ethoxy and propyl substituents: Enhance lipophilicity, possibly improving membrane permeability compared to the benzoic acid group in the main compound .
5-{4-[(4-Chlorobenzyl)oxy]phenyl}-7-methoxy-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine (CAS 371208-34-3)
  • Core Structure : Pyrazolo[1,5-c][1,3]benzoxazine, a tricyclic system with fused oxazine and pyrazole rings.
  • Methoxy group: May stabilize metabolic degradation compared to the main compound’s oxo group .

Comparative Analysis

Parameter Main Compound (1449413-05-1) CAS 139755-82-1 CAS 371208-34-3
Core Scaffold Anthra[1,9-cd]isoxazole Pyrazolo[4,3-d]pyrimidin-7-one Pyrazolo[1,5-c][1,3]benzoxazine
Key Substituents Cyclohexylpiperazine, benzoic acid Piperazinylsulfonyl, ethoxy, propyl 4-Chlorobenzyloxy, methoxy, phenyl
Polarity Moderate (benzoic acid) High (sulfonyl group) Low (chlorobenzyl, methoxy)
Lipophilicity (Predicted) Moderate Moderate-High High
Synthetic Complexity High (polycyclic fusion) Moderate (bicyclic core) High (tricyclic fusion)

Pharmacological Implications

  • Main Compound : The benzoic acid group likely improves aqueous solubility, favoring oral bioavailability. The cyclohexylpiperazine moiety may target serotonin or dopamine receptors, given its prevalence in psychotropic agents .
  • CAS 139755-82-1: The sulfonyl group could enable hydrogen bonding with enzymes or transporters, while the pyrimidinone core is common in kinase inhibitors.
  • CAS 371208-34-3 : The chlorobenzyloxy group may confer antimicrobial or anticancer activity via halogen-aromatic interactions .

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for synthesizing this compound, and how can purity be optimized during purification?

  • Methodology : Multi-step synthesis typically involves coupling the anthra-isoxazole core with the cyclohexylpiperazine moiety via nucleophilic aromatic substitution, followed by amide bond formation with the benzoic acid derivative. Critical purification steps include:

  • Chromatographic techniques : Use reverse-phase HPLC (C18 columns) with gradient elution (e.g., water/acetonitrile + 0.1% formic acid) to isolate intermediates .
  • Recrystallization : Optimize solvent systems (e.g., DMSO/water) to remove unreacted starting materials, as demonstrated for structurally related piperazine derivatives .
    • Validation : Confirm purity (>95%) via LC-MS and ¹H/¹³C NMR, referencing spectral databases for anthraquinone analogs .

Q. How should researchers characterize the compound’s structural integrity and stability under experimental conditions?

  • Spectroscopic analysis :

  • ¹H/¹³C NMR : Assign peaks using 2D experiments (COSY, HSQC) to resolve overlapping signals in the aromatic and piperazine regions .
  • FTIR : Monitor carbonyl stretches (C=O at ~1680–1720 cm⁻¹) to confirm the integrity of the isoxazolone and benzoic acid groups .
    • Stability testing : Conduct accelerated degradation studies (40°C/75% RH for 14 days) and analyze degradation products via LC-MS to identify hydrolytic or oxidative liabilities .

Q. What in vitro assays are suitable for initial biological activity screening?

  • Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with dose-response curves (1–100 µM) to assess IC₅₀ values .
  • Enzyme inhibition : Screen against kinases (e.g., PI3K, MAPK) using fluorescence-based ADP-Glo™ assays, leveraging the anthra-isoxazole scaffold’s potential ATP-binding affinity .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize the compound’s pharmacophore?

  • Modification strategies :

  • Piperazine substitution : Replace the cyclohexyl group with bicyclic amines (e.g., decahydroisoquinoline) to enhance lipophilicity and blood-brain barrier penetration .
  • Benzoic acid analogs : Introduce electron-withdrawing groups (e.g., -NO₂) to improve target binding via enhanced π-π stacking .
    • Validation : Synthesize derivatives and compare bioactivity using standardized cytotoxicity and kinase inhibition protocols .

Q. What computational strategies predict binding modes and selectivity with target proteins?

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with kinase ATP-binding pockets, focusing on hydrogen bonds with the benzoic acid carboxylate .
  • MD simulations : Perform 100-ns simulations in explicit solvent (CHARMM36 force field) to assess binding stability and identify key residue interactions .

Q. How can solubility challenges posed by the benzoic acid moiety be addressed in pharmacokinetic studies?

  • Formulation strategies :

  • Salt formation : React with sodium bicarbonate to generate a water-soluble sodium carboxylate salt .
  • Nanoemulsions : Encapsulate the compound in PEGylated liposomes (50–100 nm diameter) to enhance bioavailability, as validated for hydrophobic anthraquinone derivatives .
    • Analytical validation : Monitor dissolution profiles using USP Apparatus II (pH 6.8 phosphate buffer) and quantify via UV-Vis spectroscopy (λ = 280 nm) .

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